molecular formula C29H29NSi B11954871 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline CAS No. 18768-65-5

10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline

Cat. No.: B11954871
CAS No.: 18768-65-5
M. Wt: 419.6 g/mol
InChI Key: VLSRSVFVBJRDFN-UHFFFAOYSA-N
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Description

10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline is a chemical compound with the molecular formula C29H29NSi and a molecular weight of 419.647 g/mol This compound is part of the phenazasiline family, which is characterized by the presence of a silicon atom within the phenazine structure

Preparation Methods

The synthesis of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of benzyl chloride and trimethylphenazasiline in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Scientific Research Applications

10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline involves its interaction with specific molecular targets. The silicon atom within the compound plays a crucial role in its reactivity and interaction with other molecules. The pathways involved include the formation of stable radical cations and the delocalization of electrons, which contribute to its unique chemical behavior .

Comparison with Similar Compounds

10,10-Dibenzyl-5,10-dihydro-2,5,8-trimethylphenazasiline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents and the presence of the silicon atom, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

18768-65-5

Molecular Formula

C29H29NSi

Molecular Weight

419.6 g/mol

IUPAC Name

10,10-dibenzyl-2,5,8-trimethylbenzo[b][1,4]benzazasiline

InChI

InChI=1S/C29H29NSi/c1-22-14-16-26-28(18-22)31(20-24-10-6-4-7-11-24,21-25-12-8-5-9-13-25)29-19-23(2)15-17-27(29)30(26)3/h4-19H,20-21H2,1-3H3

InChI Key

VLSRSVFVBJRDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C([Si]2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)C)C

Origin of Product

United States

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